3-Fluoro-2-(2-fluorophenyl)pyridine
Overview
Description
3-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated aromatic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes that can be optimized for high yields and purity. The use of continuous flow reactors and advanced fluorination techniques are common in industrial settings to achieve large-scale production of 3-Fluoro-2-(2-fluorophenyl)pyridine .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in nucleophilic substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation reactions can yield pyridine N-oxides .
Scientific Research Applications
3-Fluoro-2-(2-fluorophenyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but with only one fluorine atom on the pyridine ring.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at the 4-position.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions on the pyridine ring.
Uniqueness
3-Fluoro-2-(2-fluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLITGMMALMWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468864 | |
Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511522-76-2 | |
Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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